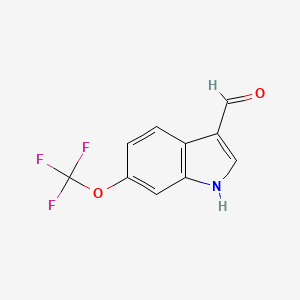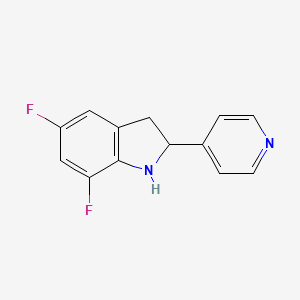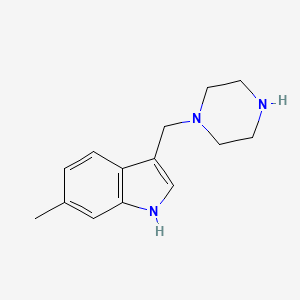
5-Chloro-2-(pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindoline and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the pyridin-4-yl group to the 2-position of the indoline ring. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry and material science.
Applications De Recherche Scientifique
5-Chloro-2-(pyridin-4-yl)indoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the chlorine atom and pyridin-4-yl group enhances its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-(pyridin-2-yl)indoline
- 5-Chloro-2-(pyridin-3-yl)indoline
- 5-Chloro-2-(quinolin-4-yl)indoline
Comparison: Compared to similar compounds, 5-Chloro-2-(pyridin-4-yl)indoline exhibits unique chemical properties and reactivity due to the specific positioning of the pyridin-4-yl group
Propriétés
Formule moléculaire |
C13H11ClN2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
5-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-7,13,16H,8H2 |
Clé InChI |
QGKCJRPAFWWAFL-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=C(C=C2)Cl)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)



![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)





![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)

